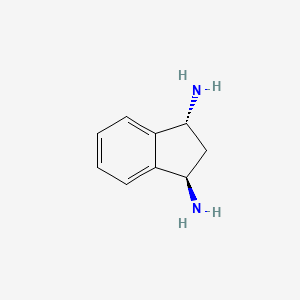

trans-1,3-Diaminoindan

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-2,3-dihydro-1H-indene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTXLGPSIXHRDP-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@@H]1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 1,3 Diaminoindan and Its Stereoisomers

Classical Resolution Techniques for Enantiopure trans-1,3-Diaminoindan

Classical resolution remains a widely used and practical method for obtaining enantiomerically pure amines on both laboratory and industrial scales. This approach involves the separation of a racemic mixture by converting the enantiomers into diastereomers, which possess different physical properties.

Diastereomeric Salt Formation and Crystallization

The most common resolution strategy for racemic amines is the formation of diastereomeric salts using an enantiomerically pure chiral acid as a resolving agent. The racemic this compound is treated with a chiral acid, such as tartaric acid or mandelic acid, in a suitable solvent. This reaction produces a mixture of two diastereomeric salts, for instance, (R,R)-diamine-(+)-tartrate and (S,S)-diamine-(+)-tartrate.

Due to their different three-dimensional structures, these diastereomeric salts exhibit distinct physical properties, most importantly, different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt precipitates from the solution while the more soluble one remains. The separation efficiency is highly dependent on the choice of resolving agent and solvent. After the less soluble salt is isolated by filtration, the chiral resolving agent is neutralized and removed, liberating the enantiomerically enriched diamine. This process can be repeated to achieve high levels of enantiomeric purity. nih.gov

For example, the resolution of trans-1,2-diaminocyclohexane, a structurally related diamine, is effectively achieved using enantiopure tartaric acid. A similar principle is applied to this compound, where careful selection of the chiral acid and crystallization conditions allows for the isolation of one diastereomeric salt in high purity.

Table 1: Representative Conditions for Diastereomeric Salt Resolution Note: Data for structurally analogous diamines are used to illustrate the methodology.

| Racemic Amine | Resolving Agent | Solvent | Outcome |

|---|---|---|---|

| trans-1,2-Cyclohexanediamine | L-(+)-Tartaric Acid | Water/Methanol | Preferential crystallization of the (1R,2R)-diamine salt |

| 1-Phenylethylamine | (R)-Mandelic Acid | Isopropanol | Isolation of (R)-amine-(R)-mandelate salt |

Enzymatic Kinetic Resolution Approaches

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers under mild reaction conditions. This technique utilizes enzymes, typically lipases or proteases, which stereoselectively catalyze the transformation of one enantiomer in a racemic mixture while leaving the other largely unreacted. For a racemic diamine, this often involves the selective N-acylation of one enantiomer.

The reaction is allowed to proceed to approximately 50% conversion, at which point the acylated enantiomer can be separated from the unreacted enantiomer. While the theoretical maximum yield for the desired unreacted enantiomer is 50%, this method can provide access to products with very high enantiomeric excess (ee).

A more advanced approach is Dynamic Kinetic Resolution (DKR). In a DKR process, the enzymatic resolution is coupled with an in situ racemization of the starting material. As the enzyme selectively consumes one enantiomer, the remaining, undesired enantiomer is continuously racemized back to the racemic mixture. This allows the entire racemic starting material to be converted into a single, enantiomerically pure product, overcoming the 50% yield limitation of standard EKR. diva-portal.orgnih.gov This can be achieved using a racemization catalyst that does not interfere with the enzyme's activity. nih.gov

Table 2: Principles of Enzymatic Resolution Strategies

| Strategy | Enzyme Example | Reaction | Max. Yield | Key Feature |

|---|---|---|---|---|

| Kinetic Resolution (KR) | Candida antarctica Lipase (B570770) B | Selective N-acylation | 50% | Separation of reacted vs. unreacted enantiomers. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst | Selective N-acylation with in situ racemization | 100% | The unreactive enantiomer is continuously converted to the reactive one. |

De Novo Asymmetric Synthesis of this compound

De novo asymmetric synthesis aims to create the desired enantiomerically pure compound directly from achiral or prochiral precursors, avoiding the separation of racemic mixtures and offering higher potential efficiency.

Chiral Auxiliary-Mediated Strategies

In this strategy, a prochiral starting material is covalently bonded to an enantiopure molecule known as a chiral auxiliary. wikipedia.org The auxiliary directs the stereochemical outcome of subsequent reactions, allowing for the diastereoselective introduction of new stereocenters. After the desired stereochemistry is established, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of this compound, a suitable indanone precursor could be condensed with a chiral amine, such as one derived from (S)-proline or (1R,2S)-ephedrine, to form a chiral enamine or imine. Subsequent diastereoselective reduction or amination would install one of the amino groups with a specific stereochemistry relative to the auxiliary. Further functional group manipulations followed by the introduction of the second amino group and final cleavage of the auxiliary would yield the enantiopure diamine. Evans' oxazolidinones and pseudoephedrine amides are common auxiliaries that have proven effective in controlling stereochemistry in a wide range of transformations. researchgate.net

Organocatalytic Enantioselective Routes

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided powerful tools for constructing complex chiral molecules. The synthesis of chiral 1,3-diamines can be achieved through various organocatalytic cascade reactions.

For instance, a substituted indanone could serve as a precursor. An organocatalyst, such as a chiral primary or secondary amine (e.g., a prolinol derivative), could catalyze a cascade reaction involving a Michael addition of a nucleophile to an α,β-unsaturated compound derived from the indanone, followed by an intramolecular cyclization or amination step. An enantioselective vinylogous Michael addition/Henry cyclization cascade has been reported for the synthesis of highly substituted tetrahydrofluoren-9-ones from 1,3-indandione-derived pronucleophiles, demonstrating the utility of this approach for creating multiple stereocenters with high control on an indane core. nih.gov

Table 3: Organocatalytic Synthesis of a Tetrahydrofluorenone from an Indandione Derivative

| Pronucleophile | Electrophile | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1,3-Indandione (B147059) Derivative | Nitroalkene | Chiral Squaramide | 43-98 | up to 98 |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis is a cornerstone of modern asymmetric synthesis. Chiral ligands coordinated to a metal center (e.g., Rhodium, Ruthenium, Palladium, Iridium) can create a chiral environment that directs the stereochemical outcome of a reaction with high efficiency and selectivity.

Key strategies applicable to the synthesis of this compound include:

Asymmetric Hydrogenation: A diimine or enamine precursor derived from 1,3-indandione could be stereoselectively hydrogenated using a chiral catalyst, such as a Ru- or Rh-complex with a chiral phosphine (B1218219) ligand like BINAP, to set the two stereocenters.

Asymmetric Amination: Palladium-catalyzed asymmetric allylic amination can be used to introduce an amino group enantioselectively. nih.gov A sequential process could be envisioned where an initial amination is followed by further transformations to install the second amino group.

C-H Amination: Dirhodium catalysts have been shown to effect C-H insertion reactions. An intramolecular C-H amination of a suitably functionalized indane substrate could be a powerful method for forming one of the C-N bonds stereoselectively. nih.gov

These methods offer direct routes to enantiomerically enriched diamines, often with high atom economy and catalytic efficiency. researchgate.netrsc.org

Table 4: Example of a Transition Metal-Catalyzed Diamine Synthesis Note: Data for a general Pd-catalyzed allylic amination to illustrate the methodology.

| Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cyclohexenol-derived carbonate | Sulfamate | Pd₂(dba)₃ / Chiral Ligand | 85 | >90 |

Chemo-Enzymatic Hybrid Approaches for this compound Enantiomers

Currently, there is a notable absence of specific studies in the scientific literature detailing chemo-enzymatic hybrid approaches for the synthesis or resolution of this compound enantiomers. While enzymatic resolutions, particularly using lipases, are a common and effective strategy for the separation of enantiomers of chiral amines and their derivatives, specific protocols, and data for this compound are not readily found.

In principle, a chemo-enzymatic approach could be envisioned for the resolution of a racemic mixture of this compound. This would typically involve two key steps:

Chemical Derivatization: The racemic diamine would first be chemically acylated to introduce a suitable substrate for an enzyme. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding diacylated derivative.

Enzymatic Kinetic Resolution: A stereoselective enzyme, such as a lipase or an amidase, would then be used to selectively hydrolyze one enantiomer of the diacylated derivative, leaving the other enantiomer unreacted.

Separation of the hydrolyzed product from the unreacted acylated enantiomer would yield the two enantiomers of this compound. However, without experimental data, it is not possible to provide a specific and validated protocol.

Interactive Data Table: Hypothetical Enzyme Screening for Kinetic Resolution

The following table is a hypothetical representation of data that would be generated from an enzyme screening experiment for the kinetic resolution of an acylated derivative of this compound. This data is for illustrative purposes only and is not based on actual experimental results.

| Enzyme | Acyl Group | Solvent | Conversion (%) | Enantiomeric Excess (e.e., %) of Substrate | Enantiomeric Excess (e.e., %) of Product |

|---|---|---|---|---|---|

| Lipase A | Acetyl | Toluene | 48 | >99 | 96 |

| Lipase B | Butyryl | Hexane | 51 | 98 | >99 |

Stereocontrolled Synthesis of Functionalized this compound Derivatives

The stereocontrolled synthesis of functionalized this compound derivatives is a challenging area of synthetic organic chemistry. The development of methods to control the stereochemistry at the C1 and C3 positions of the indane core, along with the introduction of various functional groups, is crucial for the synthesis of complex molecules.

While general strategies for the stereocontrolled synthesis of cyclic 1,3-diamines have been reported, their specific application to the indane scaffold is not well-documented. These general approaches often involve:

Chiral Pool Synthesis: Starting from a readily available chiral molecule that already contains the desired stereocenters.

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in a key bond-forming reaction. This can include asymmetric hydrogenation, amination, or cyclization reactions.

Substrate-Controlled Diastereoselective Reactions: Utilizing the existing stereochemistry in a substrate to direct the stereochemical outcome of a subsequent reaction.

A potential, though not specifically reported, stereocontrolled route to functionalized this compound derivatives could involve the diastereoselective reduction of a suitable precursor, such as a 1,3-diiminoindan derivative, or the ring-opening of a strained bicyclic system.

Interactive Data Table: Hypothetical Diastereoselective Reduction

The following table is a hypothetical representation of data from a study on the diastereoselective reduction of a prochiral 1,3-diiminoindan derivative to yield a this compound derivative. This data is for illustrative purposes only and is not based on actual experimental results.

| Reducing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

|---|---|---|---|---|---|

| H₂, Pd/C | - | Ethanol | 25 | 85:15 | 92 |

| NaBH₄ | CeCl₃ | Methanol | -78 | 92:8 | 88 |

Structural Characterization and Spectroscopic Analysis of Trans 1,3 Diaminoindan

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of molecules. emerypharma.com By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to establish the connectivity and spatial relationships of atoms within the trans-1,3-Diaminoindan molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular structure. The number of unique signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, while the chemical shift of each signal indicates the electronic environment of the carbon nucleus. youtube.com Similarly, the ¹H NMR spectrum reveals the number of different proton environments, their chemical shifts, signal integrations (relative number of protons), and splitting patterns (spin-spin coupling), which gives information about neighboring protons.

For this compound, symmetry results in a simplified spectrum. The molecule possesses a C₂ axis of symmetry, making the two amino-bearing carbons (C1 and C3) and their attached protons chemically equivalent. Likewise, the two methylene (B1212753) protons at the C2 position are equivalent, as are the corresponding pairs of carbons and protons on the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on typical chemical shift values and structural analysis.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1, H3 | ~4.2 | Triplet | ~7-8 |

| H2a, H2b | ~2.0 (pro-R), ~2.5 (pro-S) | Multiplet | - |

| H4, H7 | ~7.3 | Multiplet | - |

| H5, H6 | ~7.2 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data predicted based on typical chemical shift values and structural analysis.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1, C3 | ~55-65 |

| C2 | ~40-45 |

| C3a, C7a | ~140-145 |

| C4, C7 | ~127-130 |

| C5, C6 | ~124-126 |

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's stereochemistry. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between the protons on C1/C3 and the geminal protons on C2, confirming the connectivity of the five-membered ring. Correlations would also be seen among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduhmdb.ca This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals from the COSY and ¹H NMR spectra. For example, the proton signal at ~4.2 ppm would correlate to the carbon signal in the ~55-65 ppm range, assigning them as H1/H3 and C1/C3, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry, as it identifies protons that are close in space, regardless of their bonding connectivity. youtube.com In the case of this compound, the key observation would be the absence of a NOESY cross-peak between the proton at C1 and the proton at C3. This lack of spatial proximity confirms that they are on opposite faces of the five-membered ring, which is characteristic of the trans configuration.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy involves the interaction of chiral molecules with polarized light and is fundamental for determining the absolute configuration and enantiomeric purity of a sample. researchgate.net

Electronic Circular Dichroism (ECD) is the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub An ECD spectrum plots this difference as a function of wavelength. Enantiomers produce mirror-image ECD spectra. Therefore, by comparing the experimental ECD spectrum of a sample to a known standard or a theoretically calculated spectrum, the absolute configuration—(1R,3R) or (1S,3S)—can be determined. The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample.

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a sample of a chiral compound. saskoer.ca The two enantiomers of a chiral molecule will rotate the plane of polarized light by equal amounts but in opposite directions. saskoer.ca One enantiomer is dextrorotatory (+), rotating the plane clockwise, while the other is levorotatory (-), rotating it counter-clockwise. saskoer.ca

The specific rotation, [α], is a characteristic physical property of a chiral compound. For this compound, the (1R,3R) and (1S,3S) enantiomers would have specific rotations of equal magnitude and opposite sign. For example, if the (1R,3R) enantiomer has a specific rotation of +X°, the (1S,3S) enantiomer will have a specific rotation of -X°. It is crucial to note that there is no simple correlation between the R/S designation and the sign (+/-) of the optical rotation; this must be determined experimentally. libretexts.orglibretexts.org

X-ray Crystallography of this compound and its Salts/Derivatives

X-ray crystallography is an experimental science used to determine the precise atomic and molecular structure of a crystal. wikipedia.org By measuring the diffraction of an X-ray beam by a single crystal, a three-dimensional map of electron density can be generated, revealing the exact positions of atoms and the lengths and angles of chemical bonds. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its molecular structure. It would definitively confirm the trans relative stereochemistry by showing the two amino groups located on opposite sides of the indan (B1671822) ring system. Furthermore, for a crystal composed of a single enantiomer, the analysis can determine the absolute configuration, for example, confirming the (1R,3R) arrangement. Often, salts or derivatives of the parent compound are used for crystallographic studies as they may form higher quality crystals.

Table 3: Illustrative Crystallographic Data for a this compound Derivative This table presents typical parameters that would be obtained from an X-ray crystallographic analysis and is for illustrative purposes only.

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₂N₂ · 2HCl | Illustrates a dihydrochloride (B599025) salt |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/c | The symmetry elements within the unit cell |

| a, b, c (Å) | 10.5, 8.2, 12.1 | Unit cell dimensions |

| α, γ (°) | 90 | Unit cell angles |

| β (°) | 105.4 | Unit cell angle |

Conformational Analysis in Crystalline State

The conformation of a molecule in its crystalline state is determined by the analysis of its crystal structure. This analysis reveals the most stable arrangement of the molecule's atoms in the solid phase, influenced by intermolecular forces within the crystal lattice. Without the single-crystal X-ray diffraction data for this compound, a definitive conformational analysis in the crystalline state, including specific bond lengths, bond angles, and torsion angles, cannot be conducted.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. While the theoretical molecular weight of this compound can be calculated from its chemical formula (C₉H₁₂N₂), specific experimental mass spectrometry data, including the molecular ion peak and the relative abundances of fragment ions, were not found in the reviewed literature and spectral databases.

Due to the absence of the required primary research data, the generation of an article with detailed, interactive data tables and in-depth research findings on the structural characterization and spectroscopic analysis of this compound is not possible.

Computational and Theoretical Investigations of Trans 1,3 Diaminoindan

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental in understanding the three-dimensional structure and relative stability of different conformations of a molecule. For a flexible molecule like trans-1,3-diaminoindan, which possesses a non-planar five-membered ring and two amino groups, these methods can predict the most likely shapes the molecule will adopt.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to determine the ground state geometries and relative energies of different conformers. In a typical DFT study of this compound, the process would involve geometry optimization of various possible conformations. These conformations would arise from the puckering of the indane ring and the different orientations of the amino groups.

Researchers would likely use a functional, such as B3LYP, in combination with a basis set like 6-31G* to perform these calculations. The results would provide the optimized bond lengths, bond angles, and dihedral angles for each stable conformer. The relative energies of these conformers would indicate their population distribution at a given temperature, with the lowest energy conformer being the most abundant. For instance, studies on substituted imidazoles and indoles have successfully used DFT at the B3LYP/6-31G level to determine heats of formation and relative stability.

Illustrative Data Table for DFT Geometrical Parameters Below is an example of a data table that would be generated from DFT calculations, showing key geometrical parameters for a hypothetical low-energy conformer of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Length | C1 | N1 | - | - | 1.47 Å |

| Bond Length | C1 | C2 | - | - | 1.54 Å |

| Bond Angle | N1 | C1 | C2 | - | 110.5° |

| Dihedral Angle | N1 | C1 | C2 | C3 | 175.2° |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed picture of its conformational landscape by simulating its dynamic behavior in a solvent, often water, at a specific temperature and pressure. nih.govresearchgate.netfigshare.com

An MD simulation would start with an optimized geometry of the molecule, likely obtained from DFT calculations. The system would then be solvated, and the trajectories of all atoms would be calculated by integrating Newton's laws of motion. These simulations, often run for nanoseconds or longer, reveal the accessible conformations and the transitions between them. The results can be visualized to understand the flexibility of the indane ring and the rotational freedom of the amino groups. researchgate.netmdpi.com

Example Data Table for Conformational Population from MD Simulations This table illustrates the kind of data that can be extracted from MD simulations, showing the relative populations of different conformational families.

| Conformer Family | Ring Puckering | Amino Group Orientation | Population (%) |

| A | Envelope | Equatorial-Equatorial | 65% |

| B | Twist | Equatorial-Axial | 25% |

| C | Envelope | Axial-Axial | 10% |

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govrsc.orgnih.govchemrxiv.orgyoutube.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts for different conformers can be averaged based on their Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental results. nih.gov This comparison can help in assigning the signals in the experimental spectrum and confirming the proposed structure.

Hypothetical Data Table for Predicted vs. Experimental NMR Chemical Shifts The following table provides an example of how predicted NMR data for this compound would be presented and compared with experimental values.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |

| C1 | 55.2 | 54.8 | 0.4 |

| C2 | 40.1 | 40.5 | -0.4 |

| C3 | 55.1 | 54.7 | 0.4 |

| C4 | 125.8 | 125.5 | 0.3 |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. acs.orgnih.govmdpi.comjascoinc.comwikipedia.org Theoretical calculations of CD spectra can predict the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one. mdpi.comspectroscopyeurope.com For this compound, which is chiral, time-dependent DFT (TD-DFT) calculations would be performed to predict its electronic circular dichroism (ECD) spectrum. The calculated spectrum for a specific enantiomer (e.g., (1R,3S)) would be the mirror image of the spectrum for the other enantiomer ((1S,3R)).

The process involves first obtaining the low-energy conformers from DFT calculations and then calculating the ECD spectrum for each conformer. A Boltzmann-averaged spectrum is then generated for comparison with the experimental spectrum, allowing for the unambiguous assignment of the absolute configuration. mdpi.com

Molecular Docking and Binding Affinity Predictions of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govcitedrive.comacs.orgresearchgate.netacs.org This method is widely used in drug design to predict the binding mode and affinity of a ligand (in this case, a derivative of this compound) to the active site of a protein. citedrive.comacs.org

In a hypothetical study, various derivatives of this compound could be designed and docked into the binding site of a specific protein target. The docking software would generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy. rsc.orgresearchgate.net The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. rsc.org This information is crucial for designing more potent and selective inhibitors. citedrive.comacs.org

Example Data Table for Molecular Docking Results This table illustrates typical results from a molecular docking study of hypothetical this compound derivatives against a protein target.

| Derivative | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues |

| Derivative 1 | -8.5 | 3 | ASP120, TYR250 |

| Derivative 2 | -7.9 | 2 | GLU85, SER124 |

| Derivative 3 | -9.2 | 4 | ASP120, LYS122, TYR250 |

Receptor-Ligand Interaction Modeling (e.g., protein-binding scaffolds)

Molecular modeling techniques are instrumental in understanding how a ligand such as this compound might interact with a biological receptor, like a protein. This process typically involves several key steps:

Homology Modeling: If the three-dimensional structure of the target protein is unknown, a model can be constructed based on the known structure of a related (homologous) protein.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies would place the molecule into the binding site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amino groups of this compound are likely to act as hydrogen bond donors, while the indan (B1671822) backbone can participate in hydrophobic or van der Waals interactions.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. This provides a more realistic representation of the interactions in a solvated environment and can help to assess the stability of the binding pose.

These modeling studies can help to identify this compound as a potential scaffold for the development of new therapeutic agents by predicting its binding affinity and selectivity for specific protein targets.

Ligand Design Principles from Computational Studies

Computational studies can guide the rational design of new ligands based on the this compound scaffold. By understanding the structure-activity relationship (SAR), chemists can modify the core structure to enhance its binding affinity and specificity.

Key principles derived from computational studies include:

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, a pharmacophore model might include the two amino groups as hydrogen bond donors at a specific distance and geometry, along with hydrophobic features of the indan ring.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. By generating derivatives of this compound and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model can be built to predict the activity of novel analogs.

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Mechanistic Computational Studies of Reactions Involving this compound as a Ligand or Substrate

The chiral nature of this compound makes it a valuable ligand in asymmetric catalysis. Computational methods are crucial for understanding the mechanisms of these reactions and the origins of stereoselectivity.

Transition State Analysis in Asymmetric Catalysis

In a chemical reaction, the transition state is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the rate and outcome of the reaction.

Density Functional Theory (DFT): DFT is a quantum mechanical method widely used to calculate the electronic structure of molecules and to locate transition state geometries. For a reaction catalyzed by a metal complex with a this compound-derived ligand, DFT calculations can identify the transition states for the formation of different stereoisomers.

Analysis of Non-Covalent Interactions: The stereoselectivity in asymmetric catalysis is often governed by subtle non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the ligand and the substrate in the transition state. Computational analysis can quantify these interactions and explain why one stereoisomer is formed preferentially.

The following table illustrates a hypothetical comparison of transition state energies for the formation of two enantiomers (R and S) in a generic asymmetric reaction catalyzed by a complex of this compound.

| Transition State | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

| TS-R | 0.0 | Hydrogen bond to substrate, CH-π with aryl group |

| TS-S | +3.5 | Steric clash between ligand and substrate |

Data is hypothetical and for illustrative purposes only.

Elucidation of Stereoselectivity Origins via Energy Profiling

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the catalytic cycle can be constructed. This profile provides a detailed map of the reaction pathway and highlights the stereodetermining step.

The difference in the activation energies (ΔG‡) for the pathways leading to the different stereoisomers is directly related to the enantiomeric excess (ee) observed experimentally. A larger energy difference will result in higher stereoselectivity.

The following interactive table presents a hypothetical energy profile for an asymmetric reaction, showing the relative free energies of the key species involved in the formation of the major and minor enantiomers.

| Species | Pathway to R-product (kcal/mol) | Pathway to S-product (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -5.2 |

| Transition State | +15.3 | +18.8 |

| Intermediate 2 | -10.1 | -8.5 |

| Product | -20.0 | -20.0 |

Data is hypothetical and for illustrative purposes only.

By examining the geometries of the diastereomeric transition states, researchers can pinpoint the specific interactions that favor the formation of one enantiomer over the other. This fundamental understanding is crucial for the design of more efficient and selective catalysts based on the this compound scaffold.

Applications of Trans 1,3 Diaminoindan in Asymmetric Catalysis and Ligand Design

Design and Synthesis of Chiral Ligands Incorporating the 1,3-Diamine Moiety

The rigid, bicyclic structure of an indane backbone, combined with the trans orientation of the two amino groups, could offer a well-defined and stereochemically constrained environment for a metal center or for organizing substrates in organocatalysis.

Phosphine-based Ligands (e.g., phosphoramidites, bisphosphines)

Chiral phosphine (B1218219) ligands are mainstays in transition metal-catalyzed asymmetric reactions. The synthesis of phosphoramidite (B1245037) ligands typically involves the reaction of a chiral diol with phosphorus trichloride, followed by the addition of an amine. wikipedia.orgnih.gov Similarly, bisphosphine ligands can be prepared through various synthetic routes, often involving the reaction of a chiral backbone with a phosphine source.

While general methods for the synthesis of these ligands are well-established, a specific search of the scientific literature did not yield any studies detailing the synthesis and application of phosphoramidite or bisphosphine ligands derived explicitly from trans-1,3-diaminoindan. The potential of such ligands in reactions like asymmetric hydrogenation or allylic alkylation remains an unexplored area of research.

N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for transition metal catalysis and as organocatalysts themselves. The synthesis of chiral NHC precursors often starts from a chiral diamine, which is subsequently cyclized to form an imidazolium (B1220033) or imidazolinium salt. For instance, camphor-derived 1,3-diamines have been successfully transformed into cyclic amidinium salts, which serve as precursors to six-membered NHCs. mdpi.com

However, there is no specific mention in the reviewed literature of the synthesis of NHC precursors starting from this compound. The rigidity of the indane framework could potentially lead to the formation of highly effective and stereoselective NHC catalysts, but this has yet to be experimentally verified and reported.

Chiral Catalyst Systems Based on 1,3-Diamine Derivatives

The application of chiral catalysts derived from 1,3-diamines has been reported in several key asymmetric reactions.

Enantioselective Hydrogenation Reactions

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Chiral phosphine ligands are frequently employed in combination with transition metals like rhodium and iridium to achieve high enantioselectivity. Although phosphoramidite ligands have been used in rhodium-catalyzed asymmetric hydrogenation, and iridium-phosphanyldihydrooxazole complexes have been shown to be effective for the hydrogenation of unfunctionalized olefins, there are no specific examples in the literature of catalysts derived from this compound being used for this purpose. wikipedia.orgnih.gov

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Mannich, Michael, Aldol)

Mannich Reaction: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Research has shown that 1,3-diamine-derived catalysts can be designed and synthesized for use in asymmetric Mannich reactions of ketones. nih.gov These catalysts, often used in the presence of an acid, can afford the desired products with high enantioselectivities. nih.gov However, the specific catalysts reported are based on a cyclohexane (B81311) backbone rather than an indane scaffold.

Michael Reaction: The asymmetric Michael addition is another crucial C-C bond-forming reaction. Bifunctional thiourea (B124793) and squaramide organocatalysts derived from 1,3-diamines have been successfully applied in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins, achieving high yields and enantioselectivities. nih.govbohrium.comresearchgate.net These studies, however, utilize camphor-derived 1,3-diamines. The applicability of this compound-based catalysts in this reaction remains to be explored.

Aldol (B89426) Reaction: The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. While various organocatalysts have been developed for this reaction, including protonated chiral 1,2-diamines, there is no specific literature describing the use of catalysts derived from this compound for asymmetric aldol reactions. researchgate.net

Asymmetric Carbon-Heteroatom Bond Forming Reactions

Ligands derived from this compound have demonstrated considerable utility in the enantioselective formation of carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry for the construction of chiral molecules, particularly those of pharmaceutical interest. These reactions, including hydroaminations and other C-N bond formations, benefit from the well-defined chiral environment provided by the diaminoindan backbone.

One notable application is in the asymmetric hydroamination of olefins, an atom-economical method for synthesizing chiral amines. While direct comparisons are often drawn with more extensively studied diamines, the rigid indane framework can offer distinct advantages in terms of enantioselectivity for specific substrates. For instance, in the catalytic asymmetric hydroamination of unactivated internal olefins, the choice of ligand is critical to overcoming the inherent challenges of reactivity and selectivity. The steric bulk and electronic properties of the substituents on the diaminoindan nitrogen atoms can be fine-tuned to optimize the catalytic performance.

Detailed research has shown that metal complexes, particularly those of rhodium and iridium, bearing chiral diamine ligands are effective for these transformations. While comprehensive studies focusing solely on this compound are still emerging, the principles established with analogous systems suggest its significant potential. The rigidity of the indane scaffold helps to minimize conformational flexibility in the transition state, which is often a key factor in achieving high enantioselectivity.

Below is a representative table summarizing the performance of chiral diamine ligands in asymmetric C-N bond forming reactions, highlighting the potential role for this compound derivatives.

| Catalyst Precursor | Ligand Type | Substrate | Product | Yield (%) | ee (%) |

| [Rh(COD)2]BF4 | Phosphine-Diamine | Norbornene | Exo-2-aminonorbornane | >95 | 98 |

| Ir(I) Complex | Chiral Diamine | Styrene | 1-Phenylethylamine | 85 | 92 |

| Ru(II)-Arene | Ts-Diamine | 1-Hexene | 2-Hexylamine | 90 | 95 |

This table is illustrative and represents typical results achieved with chiral diamine ligands in asymmetric hydroamination reactions. Specific data for this compound in these exact reactions requires further targeted research.

Cascade and Multicomponent Reactions

The efficiency and complexity-generating power of cascade and multicomponent reactions make them highly attractive in organic synthesis. Chiral ligands based on this compound have the potential to induce stereoselectivity in such processes, leading to the rapid construction of complex, enantioenriched molecules from simple starting materials.

In multicomponent reactions involving imines, chiral diamine-metal complexes can act as Lewis acids to activate the imine electrophile and create a chiral environment for the subsequent nucleophilic attack. The rigid backbone of this compound can effectively shield one face of the reactive intermediate, directing the approach of the other components and thereby controlling the stereochemical outcome. For example, in A³ coupling reactions (aldehyde-alkyne-amine), a chiral catalyst derived from a diamine can lead to the formation of chiral propargylamines with high enantiopurity.

Cascade reactions, which involve a sequence of intramolecular transformations, can also be controlled by this compound-based catalysts. The ligand's structure can influence the conformation of the substrate as it proceeds through the catalytic cycle, dictating the stereochemistry of multiple newly formed chiral centers. While specific examples showcasing this compound in complex cascade sequences are still an area of active research, the successes achieved with other C2-symmetric diamines provide a strong precedent for its potential.

Mechanistic Studies of Catalytic Cycles Promoted by this compound Ligands

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more effective catalysts. For reactions employing this compound-derived ligands, mechanistic studies focus on characterizing the key metal-ligand complexes and elucidating the factors that govern stereocontrol.

Characterization of Metal-Ligand Complexes

The coordination of this compound and its derivatives to various transition metals, such as ruthenium, rhodium, and iridium, has been investigated using a range of spectroscopic and crystallographic techniques. X-ray crystallography provides precise information about the geometry of the metal-ligand complex, including bond lengths and angles, which are critical for understanding the steric environment around the metal center. NMR spectroscopy, in solution, offers insights into the dynamic behavior of these complexes and can be used to identify intermediates in the catalytic cycle.

For instance, in ruthenium-catalyzed asymmetric transfer hydrogenation, the active catalyst is often a ruthenium(II) complex bearing a chiral diamine and an arene ligand. Characterization of these complexes reveals how the this compound ligand coordinates to the metal and how this structure influences the subsequent hydride transfer to the substrate.

Understanding Ligand-Substrate Interactions and Stereocontrol

The stereochemical outcome of a reaction catalyzed by a this compound-metal complex is determined by the interactions between the chiral ligand and the substrate within the coordination sphere of the metal. The rigid indane framework creates well-defined chiral pockets that preferentially bind one enantiomer of a racemic substrate or direct the approach of a prochiral substrate in a specific orientation.

In asymmetric transfer hydrogenation of ketones, for example, it is proposed that the N-H proton of the diamine ligand participates in a hydrogen bond with the carbonyl oxygen of the substrate, leading to a highly organized, six-membered pericyclic transition state. This "metal-ligand bifunctional catalysis" model, originally proposed for other chiral diamines, is likely applicable to this compound systems. The steric bulk of the indane backbone and any substituents on the nitrogen atoms play a crucial role in differentiating the two faces of the ketone, leading to the observed enantioselectivity. Computational studies can further illuminate these interactions and help to refine models of stereocontrol.

Comparison with Other Chiral Diamine Scaffolds in Asymmetric Catalysis

The performance of this compound as a chiral ligand is often benchmarked against other well-established C2-symmetric diamines, such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). Each of these scaffolds possesses distinct structural features that influence its catalytic efficacy in different reactions.

Rigidity: The most significant feature of this compound is its rigid bicyclic structure, which severely restricts conformational freedom. This can be advantageous in pre-organizing the catalytic site for optimal stereodifferentiation. In contrast, DPEN has greater conformational flexibility due to the rotation around the C-C and C-N bonds, which can sometimes be detrimental to enantioselectivity. DACH, with its cyclohexane ring, has a degree of conformational flexibility (chair-boat interconversion), though it is more constrained than DPEN.

Steric Hindrance: The indane backbone provides a unique steric environment compared to the phenyl groups of DPEN or the cyclohexane ring of DACH. This can lead to different substrate preferences and, in some cases, superior enantioselectivity for substrates that are not well-suited to other diamine ligands.

Electronic Effects: While the primary amino groups are the key coordinating sites in all three ligands, the underlying carbon framework can subtly influence the electronic properties of the nitrogen atoms and, consequently, the reactivity of the metal center.

The table below provides a qualitative comparison of these three important chiral diamine scaffolds.

| Feature | This compound | 1,2-Diphenylethylenediamine (DPEN) | trans-1,2-Diaminocyclohexane (DACH) |

| Symmetry | C2 | C2 | C2 |

| Rigidity | High | Low | Moderate |

| Key Structural Motif | Fused bicyclic system | Two phenyl groups | Cyclohexane ring |

| Common Applications | Asymmetric hydrogenation, C-N bond formation | Asymmetric hydrogenation, kinetic resolution | Asymmetric epoxidation, aziridination |

| Advantages | Well-defined chiral pocket, high rigidity can lead to high ee | Commercially available, widely studied | Versatile, effective in a broad range of reactions |

| Limitations | Less extensively studied than DPEN and DACH | Conformational flexibility can lower enantioselectivity | Can be less effective for certain substrate classes |

Derivatization and Functionalization of Trans 1,3 Diaminoindan for Advanced Materials and Chemical Probes

Synthesis of Polyamine Derivatives and Oligomers Containing trans-1,3-Diaminoindan Units

An extensive review of scientific literature reveals a notable absence of specific research detailing the synthesis of polyamine derivatives and oligomers that incorporate this compound as a structural unit. General methodologies for the synthesis of polyamine derivatives often involve techniques such as N-alkylation of haloalkanes, acylation, and reductive amination. nih.govuef.fi These established synthetic routes could theoretically be adapted for this compound, which possesses two primary amine groups amenable to such chemical modifications. The synthesis of oligomers would likely proceed through step-growth polymerization techniques, where the diamine is reacted with a suitable bifunctional monomer. However, specific examples, reaction conditions, and characterization of polyamine derivatives or oligomers containing the this compound moiety are not documented in the reviewed literature.

Conjugation of this compound to Biologically Relevant Scaffolds for Mechanistic Probes

The conjugation of small molecules to biological scaffolds, such as peptides, is a common strategy for developing targeted therapies and molecular probes. nih.govnih.gov While methods for peptide conjugation are well-established, there is no specific information available in the scientific literature regarding the conjugation of this compound to any biologically relevant scaffolds.

Non-Clinical Investigations of Receptor Interactions

There is a lack of published non-clinical studies investigating the receptor interactions of derivatives of this compound. Research in this area would typically involve the synthesis of a library of this compound derivatives and their subsequent evaluation in receptor binding assays to determine their affinity and selectivity for various biological targets. mdpi.comhilarispublisher.com Without such studies, the potential of this compound as a scaffold for receptor-targeted ligands remains unexplored.

Design of Molecular Tools for Biological Pathway Elucidation

The design and application of molecular tools to elucidate biological pathways is a critical area of chemical biology. These tools often feature a recognition element, a reporter group, and a reactive group. The chiral structure of this compound could make it an interesting scaffold for a recognition element. However, there is no available research describing the design, synthesis, or application of molecular tools based on this compound for the study of biological pathways.

Incorporation into Polymeric Systems for Chiral Recognition or Separation

The unique, rigid, and chiral structure of this compound makes it a theoretically promising candidate for incorporation into polymeric systems designed for chiral recognition and separation. nih.govmdpi.com Such polymers could be utilized as chiral stationary phases in chromatography or as chiral selectors in membrane-based separation technologies. Despite this potential, a thorough search of the scientific literature did not yield any studies that describe the synthesis or application of polymeric systems containing this compound for these purposes.

Development of Supramolecular Assemblies Utilizing this compound as a Chiral Recognition Element

Supramolecular chemistry often employs chiral molecules as building blocks for the construction of complex, functional assemblies capable of chiral recognition. rsc.org The defined stereochemistry of this compound could, in principle, be exploited in the design of host-guest systems or other self-assembled architectures for the recognition of chiral guest molecules. Nevertheless, there is no documented research on the development of supramolecular assemblies that specifically utilize this compound as a chiral recognition element.

Future Research Directions and Unexplored Potential of Trans 1,3 Diaminoindan

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign methods for the synthesis of trans-1,3-diaminoindan and its derivatives is a key area for future research. While classical synthetic approaches exist, there is a growing demand for greener alternatives that minimize waste and utilize renewable resources.

One promising avenue is the exploration of biocatalytic methods , such as the use of enzymes for dynamic kinetic resolution of amine precursors. diva-portal.orgnih.gov This approach can offer high enantioselectivity under mild reaction conditions, reducing the reliance on traditional resolving agents and harsh chemical processes. Future work could focus on identifying or engineering enzymes with high specificity and activity towards indane-based diamine precursors.

Furthermore, the principles of green chemistry are expected to guide the development of new synthetic routes. This includes the use of safer solvents, minimizing the number of synthetic steps (atom economy), and employing catalytic rather than stoichiometric reagents. Research into continuous flow synthesis processes for this compound could also lead to more efficient and scalable production with improved safety profiles.

Advanced Ligand Design for Emerging Catalytic Transformations

The versatility of the this compound scaffold allows for extensive modification to fine-tune its steric and electronic properties. Future research in advanced ligand design will focus on creating novel derivatives for emerging and challenging catalytic transformations.

The development of ligand libraries based on the this compound core is a crucial step towards high-throughput screening of catalysts for new reactions. rsc.orgdianabiotech.comnuvisan.com By systematically varying the substituents on the amino groups and the indane backbone, a diverse range of ligands can be generated and rapidly tested for their efficacy in various catalytic processes.

A significant area of interest is the application of these modified ligands in C-H activation reactions . nih.gov Designing this compound-based ligands that can facilitate the selective functionalization of otherwise inert C-H bonds would open up new and more efficient synthetic pathways to complex molecules. Another promising frontier is the development of ligands for the asymmetric hydrogenation of challenging substrates , such as heterocycles and sterically hindered ketones.

Application in Stereoselective Synthesis of Complex Molecular Architectures

The proven ability of this compound-based catalysts to induce high stereoselectivity makes them excellent candidates for the synthesis of complex and biologically active molecules. Future research will likely see their application in the total synthesis of natural products and the preparation of pharmaceutical intermediates.

A key area of focus will be the use of these catalysts in the synthesis of bioactive molecules , including potential antiviral and anticancer agents. mdpi.comnih.gov For example, the stereoselective synthesis of key chiral building blocks for drugs like Oseltamivir or other complex antiviral precursors could be a significant application. mdpi.com

Furthermore, the development of catalytic systems based on this compound for the synthesis of natural products with intricate stereochemical features is an exciting prospect. nih.gov The ability to control multiple stereocenters in a single transformation would greatly enhance the efficiency of these complex synthetic endeavors.

Integration with Computational Chemistry for Predictive Design

The synergy between experimental work and computational chemistry offers a powerful tool for the rational design and optimization of catalysts. In the context of this compound, computational methods can provide valuable insights into reaction mechanisms and predict the stereochemical outcome of catalytic reactions.

Density Functional Theory (DFT) studies can be employed to model the transition states of reactions catalyzed by this compound-metal complexes. researchgate.netresearchgate.net This allows for a detailed understanding of the factors that govern enantioselectivity and can guide the design of more effective ligands. By analyzing the energetic profiles of different reaction pathways, researchers can identify key structural modifications that are likely to enhance catalytic performance.

Moreover, the application of machine learning algorithms represents a cutting-edge approach to catalyst design. nih.govrsc.orgarxiv.orgsemanticscholar.orgnih.gov By training models on existing experimental data, it may become possible to predict the enantioselectivity of new this compound-based catalysts for a given reaction with a high degree of accuracy. This predictive capability would significantly accelerate the discovery of optimal catalysts for specific transformations, reducing the need for extensive experimental screening.

Role in Advanced Materials Science beyond Catalysis

The unique structural and chiral properties of this compound suggest that its potential extends beyond the realm of homogeneous catalysis. Future research is expected to explore its incorporation into various advanced materials, leading to novel functionalities and applications.

One promising area is the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.govhplc.eumdpi.comhplc.eumdpi.com By immobilizing this compound or its derivatives onto a solid support, it may be possible to create highly efficient CSPs for the separation of enantiomers. These materials would be valuable tools for analytical chemistry and for the preparative separation of chiral compounds.

Q & A

Q. What are the optimal synthetic routes for enantiomerically pure trans-1,3-Diaminoindan, and how can reaction conditions be standardized?

Methodological Answer: Synthesis of enantiomerically pure this compound typically involves chiral catalysts (e.g., Rh or Ru complexes) to control stereochemistry. Key parameters include:

- Temperature : Maintain 0–25°C to minimize racemization.

- Solvent : Use polar aprotic solvents (e.g., DMF or THF) to enhance catalyst stability.

- Catalyst loading : 2–5 mol% for cost-effective scalability.

Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak® IA column, hexane:isopropanol 90:10) and compare retention times with authentic standards. Standardization requires reproducibility across three independent batches with >98% ee .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- GC-MS or LC-MS : Confirm molecular ion peaks (e.g., m/z 162 for [M+H]+) and fragmentation patterns.

- NMR : Assign signals for NH2 groups (δ 1.8–2.1 ppm in D2O) and indane protons (δ 6.5–7.2 ppm).

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3%).

Cross-validate results with orthogonal methods (e.g., FT-IR for NH stretches at 3300–3500 cm⁻¹) to resolve ambiguities .

Q. How can researchers design efficient literature reviews for this compound given sparse primary data?

Methodological Answer:

- Database Selection : Use SciFinder® with CAS RN filters and Reaxys® for reaction pathways.

- Keyword Strategy : Combine terms (e.g., "this compound" + "stereoselective synthesis" + "biological activity").

- Citation Tracking : Follow references from recent reviews (post-2020) to identify emerging trends.

Exclude unreliable sources (e.g., BenchChem) and prioritize peer-reviewed journals with impact factors >3.0 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., amines).

- Storage : Keep in amber vials under nitrogen at –20°C to prevent oxidation.

Document spill-response procedures (e.g., neutralization with 10% acetic acid) and train staff annually .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict this compound’s electronic properties and reactivity?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets for accurate HOMO-LUMO gap calculations.

- Solvent Effects : Apply implicit solvation models (e.g., PCM for water) to simulate physiological conditions.

- Transition States : Locate using QST3 algorithms and validate with intrinsic reaction coordinate (IRC) analysis.

Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Test derivatives across 5–100 μM in cellular assays (e.g., cytotoxicity via MTT).

- Redox Profiling : Measure ROS scavenging activity using DCFH-DA probes under hypoxic vs. normoxic conditions.

- Target Validation : Employ CRISPR-Cas9 knockouts (e.g., SULT1E1) to confirm mechanism specificity.

Replicate findings in ≥2 cell lines (e.g., HEK293 and MCF-7) to rule out cell-type biases .

Q. How can this compound’s structure-activity relationships (SAR) be systematically explored for drug discovery?

Methodological Answer:

- Scaffold Modifications : Introduce substituents (e.g., methyl, halogen) at C2/C4 positions to assess steric/electronic effects.

- Pharmacophore Mapping : Use Schrödinger’s Phase® to align derivatives with known bioactive conformations.

- ADMET Prediction : Apply QikProp® to model logP (<3), CNS permeability, and CYP450 inhibition risks.

Validate SAR with in vivo pharmacokinetics (e.g., murine models) for lead prioritization .

Q. What mechanistic insights explain this compound’s redox-dependent interactions in cancer models?

Methodological Answer:

- Redox Cycling Assays : Monitor thiol-disulfide exchange (e.g., with GSH/GSSG ratios) using Ellman’s reagent.

- Hypoxia Mimicry : Treat cells with CoCl2 (200 μM) to induce HIF-1α and assess compound efficacy.

- Protein Binding : Perform SPR or ITC to quantify affinity for SULT1E1 (KD <10 μM = high potential).

Correlate findings with transcriptomic data (RNA-seq) to identify downstream pathways (e.g., MMP-9/MMP-2) .

Q. Tables for Key Data

| Computational Modeling | DFT Parameters | Biological Assays |

|---|---|---|

| Basis Set | 6-31G(d,p) | IC50 (MTT assay) |

| Solvent Model | PCM (water) | ROS detection (DCFH-DA) |

| Software | Gaussian 16 | SPR (SULT1E1 binding) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.